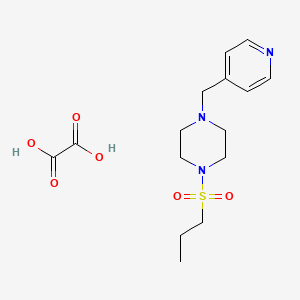

1-(propylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves intricate chemical reactions aiming to introduce specific functional groups or skeletons that confer the molecule its unique properties. For instance, compounds with a piperazine backbone and various sulfonyl substitutions, such as the synthesis of factor Xa inhibitors, demonstrate complex synthetic routes that might be relevant to our compound of interest (Nishida et al., 2004). Such processes could involve multiple steps, including nucleophilic substitution reactions, to introduce the propylsulfonyl and pyridinylmethyl groups onto the piperazine ring.

Molecular Structure Analysis

The molecular structure of compounds closely related to our chemical of interest has been elucidated through techniques like X-ray crystallography. For instance, structural studies on derivatives such as 1-benzhydryl-4-methanesulfonyl-piperazine reveal insights into the conformation and geometric parameters of the piperazine ring and associated substituents, which could be extrapolated to understand the structural features of 1-(propylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate (Naveen et al., 2007).

Chemical Reactions and Properties

The reactivity of a compound such as 1-(propylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate can be inferred from related studies on piperazine derivatives. These compounds participate in various chemical reactions, including those leading to the synthesis of complex heterocyclic systems or the modification of existing functional groups to enhance their biological or chemical properties. For example, the reactivity of piperazine derivatives with sulfonyl chlorides and other electrophiles could provide insights into potential chemical transformations relevant to our compound of interest (Vinaya et al., 2009).

Physical Properties Analysis

The physical properties of such a compound, including solubility, melting point, and crystalline form, are crucial for its handling and application in various scientific endeavors. While specific data on 1-(propylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate might not be readily available, studies on similar compounds can offer valuable proxies. For example, the solubility in different solvents and the melting point range could be similar to those of structurally related piperazine derivatives, which are often crystalline and have defined solubility profiles depending on the nature of their functional groups (Kumar et al., 2007).

Scientific Research Applications

Drug Metabolism and Enzyme Kinetics

Compounds with piperazine structures have been investigated for their metabolic pathways involving cytochrome P450 enzymes. For example, studies on Lu AA21004, a novel antidepressant, revealed insights into its oxidative metabolism, identifying the enzymes involved and the metabolites produced, which is crucial for understanding drug safety and efficacy (Hvenegaard et al., 2012).

Antibacterial Activity

Research on oxazolo[5,4-b]pyridin-2(1H)-one derivatives demonstrated significant analgesic activity and highlighted the importance of structural modifications to enhance safety and efficacy, which can be relevant for developing new antibacterial agents (Viaud et al., 1995).

Receptor Antagonism

Piperazine derivatives have been explored for their potential as adenosine A2B receptor antagonists, offering insights into the design of compounds with high selectivity and affinity, which is useful for therapeutic applications targeting various receptors (Borrmann et al., 2009).

Polymer Synthesis

The synthesis of hyperbranched polymers using A2 and BB‘2 type monomers, including piperazine derivatives, underscores the versatility of these compounds in creating materials with potential applications in drug delivery, coatings, and more (Yan & Gao, 2000).

HIV-1 Reverse Transcriptase Inhibition

Piperazine compounds have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, showcasing their potential as lead compounds for antiretroviral therapy development (Romero et al., 1994).

Supramolecular Chemistry

The study of sulfadiazine and pyridines forming co-crystals and salts via crystal engineering reveals the potential of piperazine compounds in designing materials with customizable properties for pharmaceutical and materials science applications (Elacqua et al., 2013).

Safety and Hazards

properties

IUPAC Name |

oxalic acid;1-propylsulfonyl-4-(pyridin-4-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S.C2H2O4/c1-2-11-19(17,18)16-9-7-15(8-10-16)12-13-3-5-14-6-4-13;3-1(4)2(5)6/h3-6H,2,7-12H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNPZYSASDGTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Propane-1-sulfonyl)-4-pyridin-4-ylmethyl-piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)

![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)

![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)